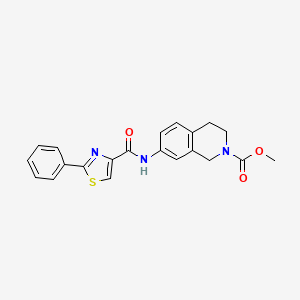

methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a fused bicyclic core (3,4-dihydroisoquinoline) substituted with a methyl carboxylate group at position 2 and a 2-phenylthiazole-4-carboxamido moiety at position 5. The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive alkaloids and synthetic drug candidates, often associated with antimicrobial, anticancer, and CNS-modulating activities . The methyl ester at position 2 contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-27-21(26)24-10-9-14-7-8-17(11-16(14)12-24)22-19(25)18-13-28-20(23-18)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMKUWMALBXDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes , thus preventing the synthesis of prostaglandins. This results in a reduction of inflammation and pain.

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of these signaling molecules, thereby reducing inflammation and pain.

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .

Biological Activity

Methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H19N3O3S

- Molecular Weight : 393.46 g/mol

- IUPAC Name : Methyl 7-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. As a result, the compound exhibits both anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications in inflammatory diseases and pain management .

Anticancer Activity

Recent studies have evaluated the anticancer potential of various thiazole derivatives, including methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. The compound has demonstrated cytotoxic effects against several human cancer cell lines. For instance:

- Cell Lines Tested : T47D (breast cancer), Caco-2 (colorectal cancer), HT-29 (colon cancer).

- IC50 Values : The compound exhibited IC50 values less than 10 μg/mL against these cell lines, indicating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the thiazole ring significantly influence the biological activity. Compounds with electron-donating groups on the phenyl ring have shown enhanced anticancer activity. For example, the presence of methoxy groups at specific positions improved the efficacy against Caco-2 and HT-29 cells .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 Value (μg/mL) | Comments |

|---|---|---|---|

| Cytotoxicity | T47D | <10 | Effective against breast cancer |

| Cytotoxicity | Caco-2 | <10 | Enhanced by methoxy substitution |

| Cytotoxicity | HT-29 | <10 | High activity with specific substitutions |

Case Studies

- Cytotoxic Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against HepG2 liver cancer cells. The results indicated that compounds similar to methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline exhibited promising growth-inhibitory effects, supporting further investigation into their therapeutic potential .

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced prostaglandin levels in activated macrophages, confirming its role as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the 3,4-dihydroisoquinoline core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Key Observations:

Substituent Effects on Bioactivity: The phenylthiazole-carboxamido group in the target compound distinguishes it from analogs with simpler substituents (e.g., methoxy or phenylcarboxamide groups). The methyl carboxylate at position 2 contrasts with ethyl or phenyl groups in analogs. Smaller ester groups (e.g., methyl) may reduce steric hindrance, improving solubility compared to bulkier substituents like phenyl ketones .

Antioxidant Potential: While the target compound’s antioxidant activity is unexplored, structurally related hydrazinecarbothioamides and triazole derivatives (e.g., compounds 4–6 and 7–9 in ) exhibit strong free-radical scavenging activity via DPPH assays. The thiazole moiety in the target compound may similarly contribute to redox modulation, though experimental validation is required .

Synthetic Accessibility: The synthesis of the target compound likely follows routes analogous to its dimethoxy-substituted analogs (e.g., coupling of pre-formed thiazole-4-carboxylic acid with an isoquinoline amine intermediate). However, the phenylthiazole group may introduce challenges in regioselective functionalization compared to simpler substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 7-(2-phenylthiazole-4-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed coupling reactions (e.g., using Pd(dppf)Cl₂ and K₂CO₃) for introducing substituents to the tetrahydroisoquinoline core, as demonstrated in analogous tetrahydroisoquinoline derivatives . Thiazole-4-carboxamide formation may involve coupling 2-phenylthiazole-4-carboxylic acid with the amine group of the dihydroisoquinoline intermediate under reflux conditions, using reagents like HATU or EDCI for amide bond activation . Cyclization steps for thiazole rings can be optimized via reflux with aryl acids in polar aprotic solvents (e.g., DMF) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- 1H/19F-NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., tert-butyl-substituted dihydroisoquinolines show characteristic signals for aromatic protons at δ 6.5–7.5 ppm and tert-butyl groups at δ 1.2–1.5 ppm) .

- HPLC : Use reversed-phase C18 columns with mobile phases like methanol/water (adjusting pH with 0.2 M NaH₂PO₄) to determine purity and retention times .

- HREIMS : Confirm molecular weight with high-resolution data (e.g., m/z calculated for C₂₁H₁₉N₃O₃S: 393.1144; observed: 393.1148) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent degradation via hydrolysis or photolysis. Stability studies on related compounds suggest humidity control (<30% RH) to avoid deliquescence or crystal structure changes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic yield and reproducibility?

- Methodological Answer : Apply DoE to evaluate variables such as catalyst loading (Pd(dppf)Cl₂: 2–5 mol%), reaction temperature (80–120°C), and solvent polarity (DMF vs. THF). For example, a central composite design can identify interactions between temperature and Pd concentration, maximizing yield while minimizing side products . Statistical models (e.g., ANOVA) validate parameter significance .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the phenylthiazole moiety (e.g., electron-withdrawing groups like -CF₃ at the 2-position) and assess enzyme inhibition via IC₅₀ assays .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., soluble epoxide hydrolase) based on substituent steric/electronic effects .

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsome assays and correlate with logP values calculated via HPLC-derived retention times .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Catalyst Analysis : Compare Pd catalyst activity (e.g., Pd(dppf)Cl₂ vs. Pd(OAc)₂) and ligand effects on coupling efficiency .

- Reaction Monitoring : Use in-line FTIR or LC-MS to detect intermediates and side products, identifying yield-limiting steps (e.g., incomplete deprotection of tert-butyl groups) .

- Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves for DMF) and substrate purity (>95% by HPLC) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.